METHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE
Overview
Description
METHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE is a complex organic compound with a unique structure that includes a cyano group, a dimethylpyridinyl group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE typically involves multiple steps, starting with the preparation of the key intermediate, 3-cyano-4,6-dimethylpyridine. This intermediate is then subjected to a series of reactions including sulfonation, acetylation, and esterification to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and in-line monitoring systems can help optimize reaction conditions and improve efficiency. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The phenylacetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
METHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE involves its interaction with specific molecular targets. For instance, the cyano group can form hydrogen bonds with active sites of enzymes, while the phenylacetate moiety can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethylpyridine: A key intermediate in the synthesis of the target compound.
Phenylacetate derivatives:
Sulfonyl compounds: Molecules with sulfonyl groups that exhibit comparable reactivity and biological activity.
Uniqueness
METHYL 2-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-9-13(2)21-18(15(12)10-20)26-11-16(23)22-17(19(24)25-3)14-7-5-4-6-8-14/h4-9,17H,11H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWLLMQQFQGNHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC(C2=CC=CC=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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